molecular formula C12H12BrN3 B11848938 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine

Cat. No.: B11848938
M. Wt: 278.15 g/mol
InChI Key: VWPGFEWWVVDDSJ-UHFFFAOYSA-N
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Description

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the molecular formula C12H12BrN3 It is a derivative of pyridine, substituted with a hydrazinyl group at the 3-position and a bromo-methylphenyl group at the 1-position of the hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-Chloro-4-methylphenyl)hydrazinyl)pyridine
  • 3-(1-(2-Fluoro-4-methylphenyl)hydrazinyl)pyridine
  • 3-(1-(2-Iodo-4-methylphenyl)hydrazinyl)pyridine

Uniqueness

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine

InChI

InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3

InChI Key

VWPGFEWWVVDDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br

Origin of Product

United States

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